PLX9486 -

PLX9486

Catalog Number: EVT-255987
CAS Number:
Molecular Formula: C28H62Cl8N8
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor PLX9486 binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
Synthesis Analysis

The synthesis of PLX9486 involves a structure-based drug design approach, which utilizes detailed knowledge of the molecular conformations associated with mutant forms of the KIT protein. The compound was derived from modifications made to existing inhibitors, particularly pexidartinib, by altering its chemical scaffold to improve binding affinity for the DFG-in conformation of the KIT kinase .

The synthesis process includes:

  • Initial Compound Design: Utilizing structural data from X-ray crystallography to identify key interactions between the inhibitor and the target protein.
  • Optimization: Modifying the chemical structure to enhance selectivity and potency against specific mutations (e.g., D816V) while minimizing off-target effects.
  • Final Synthesis: Employing standard organic synthesis techniques such as coupling reactions, purification methods, and characterization through NMR and mass spectrometry to confirm the identity and purity of PLX9486.
Molecular Structure Analysis

The molecular structure of PLX9486 features a 7-azaindole core that is crucial for its interaction with the ATP-binding site of the KIT kinase. The compound's design allows it to bind effectively in the DFG-in conformation, which is critical for inhibiting mutant forms of KIT.

Key structural data includes:

  • Molecular Formula: C_19H_17N_3O
  • Molecular Weight: Approximately 305.36 g/mol
  • Key Functional Groups: Includes an amide group that participates in hydrogen bonding with residues in the active site of KIT.

Crystallographic studies have shown that PLX9486 forms specific interactions with amino acids within the kinase domain, stabilizing its binding and enhancing inhibitory activity against mutant forms .

Chemical Reactions Analysis

PLX9486 primarily undergoes interactions with the ATP-binding site of KIT through competitive inhibition. The key reactions involved include:

  • Binding Reaction: PLX9486 competes with ATP for binding at the active site of KIT, thereby preventing phosphorylation of downstream targets.
  • Metabolic Reactions: In vivo studies indicate that PLX9486 is metabolized primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may have reduced or altered biological activity.

The pharmacokinetic profile shows a monophasic decline in plasma concentration after administration, indicating a relatively stable pharmacological effect over time .

Mechanism of Action

PLX9486 exerts its antitumor effects by selectively inhibiting mutant forms of the KIT receptor tyrosine kinase. The mechanism involves:

  1. Competitive Inhibition: By binding to the active site in its DFG-in conformation, PLX9486 prevents ATP from accessing this site.
  2. Downstream Signaling Disruption: Inhibition of KIT leads to reduced signaling through pathways involved in cell proliferation and survival, ultimately resulting in decreased tumor growth.

Clinical studies have demonstrated that PLX9486 shows significant efficacy against GISTs harboring various oncogenic mutations, providing a promising therapeutic option for patients with resistant disease .

Physical and Chemical Properties Analysis

PLX9486 exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Chemically stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data are not widely published but can be determined through laboratory assays.

Analytical techniques such as high-performance liquid chromatography (HPLC) are utilized to assess purity and concentration during formulation development .

Applications

PLX9486 is primarily applied in clinical settings for:

  • Treatment of Gastrointestinal Stromal Tumors: Particularly effective against tumors with mutations that confer resistance to first-line therapies like imatinib.
  • Advanced Systemic Mastocytosis: Currently being evaluated in clinical trials for this indication, showing promise in managing symptoms and disease progression.

Ongoing clinical trials are exploring combination therapies involving PLX9486 with other agents like sunitinib to enhance treatment efficacy across a broader spectrum of oncogenic mutations .

Rationale for PLX9486 Development in Tyrosine Kinase Research

Targeting KIT Mutation-Driven Resistance in Gastrointestinal Stromal Tumors (GIST)

Resistance in GIST follows a predictable molecular evolution. Imatinib potently inhibits primary KIT exon 9 and 11 mutations but is ineffective against secondary KIT exon 13/14 or 17/18 mutations. Sunitinib (second-line) inhibits exon 13/14 mutants but fails against exon 17/18 A-loop mutants like D816V or Y823D. These mutations stabilize the kinase in its active conformation, rendering type II inhibitors ineffective [1] [2] [7]. PLX9486 was specifically engineered to inhibit these activation-loop mutants. Preclinical studies demonstrated nanomolar potency against Ba/F3 cells transformed with KIT D816V (exon 17) and double mutants (V560G/D816V). Critically, in patient-derived xenograft (PDX) models of imatinib-resistant GIST harboring KIT D820G (UZLX-GIST9) or Y823D (MRL-GIST1), PLX9486 monotherapy (100 mg/kg/day) induced significant tumor regression or growth inhibition. Mechanistically, it profoundly suppressed mitogen-activated protein kinase (MAPK) signaling downstream of KIT, confirming on-target activity [1]. This mutation-specific activity profile directly addressed a core limitation in the GIST treatment paradigm.

Table 1: Mutation-Specific Efficacy of KIT Inhibitors in GIST

KIT Mutation DomainMutation ExamplesImatinib (Type II)Sunitinib (Type II)PLX9486 (Type I)
Primary: Exon 11W557_K558del, V560G+++++++
Primary: Exon 9AY502-503dup+ (Requires high dose)++++
Secondary: Exon 13/14V654A, T670I (ATP pocket)-++++/-
Secondary: Exon 17/18D816V, D820G, Y823D (A-loop)--+++

(+++ = Potent inhibition; ++ = Moderate inhibition; + = Weak inhibition; - = No significant inhibition) [1] [2] [7]

Structural Basis for Conformational-Specific Kinase Inhibition Strategies

The differential efficacy of TKIs against specific KIT mutations stems from their structural requirement for distinct kinase conformations. Type II inhibitors (imatinib, sunitinib, regorafenib) bind the kinase only when it adopts an inactive "DFG-out" conformation, where the aspartate-phenylalanine-glycine (DFG) motif at the A-loop base is flipped outward, exposing a hydrophobic allosteric pocket. Secondary mutations in exons 17/18 (e.g., D816V) stabilize the kinase in the active "DFG-in" conformation, preventing type II inhibitor binding by sterically occluding the allosteric pocket and locking the kinase in an active state [4] [6]. PLX9486 is a highly selective type I inhibitor designed to target the ATP-binding site of KIT in its active DFG-in conformation. X-ray crystallography confirmed that PLX9486 binds KIT^D816V^ in this active state, forming critical hydrogen bonds and hydrophobic interactions that are not accessible to type II inhibitors. This structural insight directly enables its activity against A-loop mutants responsible for clinical resistance to earlier TKIs [2] [4] [6]. Its selectivity profile minimizes off-target effects against unrelated kinases.

Overcoming Limitations of Type II Inhibitors Through Complementary Kinase State Targeting

While PLX9486 potently inhibits A-loop mutants, its monotherapy activity against ATP-pocket mutants (exons 13/14) is suboptimal. Conversely, sunitinib potently inhibits ATP-pocket mutants but is ineffective against A-loop mutants. Given that resistant GISTs frequently harbor heterogeneous subclones with distinct secondary KIT mutations, simultaneously targeting both conformational states emerged as a strategy for broader efficacy. Combining the type I inhibitor PLX9486 (targeting DFG-in/A-loop mutants) with the type II inhibitor sunitinib (targeting DFG-out/ATP-pocket mutants) provides comprehensive inhibition across the spectrum of common resistance mutations [2] [3] [5]. Clinical validation came from the Phase 1b/2a trial (NCT02401815). Patients with refractory GIST (median 3 prior TKIs) receiving PLX9486 (1000 mg QD) + sunitinib (25/37.5 mg QD) achieved significantly superior outcomes vs PLX9486 monotherapy:

  • Median PFS: 12.1 months (95% CI: 1.34-NR) for combo vs 5.75 months (95% CI: 0.99-11.0) for PLX9486 1000mg monotherapy.
  • Clinical Benefit Rate (CBR=CR+PR+SD≥6mo): 80% (95% CI: 52%-96%) for combo vs 50% (95% CI: 21%-79%) for PLX9486 1000mg monotherapy.
  • Objective Response Rate (ORR): Included 1 CR and 2 PRs in the combo arm vs 1 PR in monotherapy [2] [3] [5].

Longitudinal circulating tumor DNA (ctDNA) analysis demonstrated the mechanistic basis for synergy: PLX9486 rapidly suppressed exon 17/18 mutant alleles, while the combination additionally reduced exon 13/14 mutant alleles. This provided direct evidence of combined targeting eradicating heterogeneous resistant clones [2] [6].

Table 2: Pharmacodynamic Effects of PLX9486 ± Sunitinib on KIT Mutant Alleles in ctDNA

TreatmentPrimary Effect on Exon 17/18 AllelesPrimary Effect on Exon 13/14 AllelesEvidence of Clonal Suppression
PLX9486 MonotherapyPronounced ReductionMinimal ChangeSuppresses A-loop mutant subclones
Sunitinib MonotherapyMinimal ChangePronounced ReductionSuppresses ATP-pocket mutant subclones
PLX9486 + SunitinibPronounced ReductionPronounced ReductionBroad suppression across resistant subclones

(Based on longitudinal ctDNA analysis in NCT02401815 patients) [2] [6]

Table 3: Clinical Efficacy of PLX9486 Regimens in Refractory GIST (Phase 1b/2a NCT02401815)

RegimenMedian PFS (months, 95% CI)Clinical Benefit Rate (%, 95% CI)Objective Response Rate
PLX9486 ≤500 mg QD (Monotherapy)1.74 (1.54–1.84)14% (0–58)0%
PLX9486 1000 mg QD (Monotherapy)5.75 (0.99–11.0)50% (21–79)1 PR (8.3%)
PLX9486 1000 mg QD + Sunitinib12.1 (1.34–NR)80% (52–96)1 CR + 2 PR (20% ORR*)

(Approximate, based on reported CR/PR counts in combo arm; NR = Not Reached) [2] [3] [5]*

Properties

Product Name

PLX9486

Molecular Formula

C28H62Cl8N8

SMILES

Unknown

Synonyms

PLX9486; PLX-9486; PLX 9486.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.